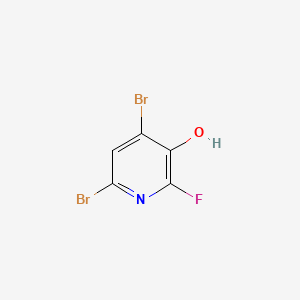

4,6-Dibromo-2-fluoropyridin-3-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,6-dibromo-2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FNO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTJSJBLHPHPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301829 | |

| Record name | 4,6-Dibromo-2-fluoro-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211597-14-6 | |

| Record name | 4,6-Dibromo-2-fluoro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211597-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-2-fluoro-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dibromo-2-fluoropyridin-3-ol (CAS 1211597-14-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dibromo-2-fluoropyridin-3-ol, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of two bromine atoms, a fluorine atom, and a hydroxyl group on the pyridine core offers a rich platform for diverse chemical modifications. This document details the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of this compound, with a focus on its utility in the development of novel therapeutics. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a ubiquitous heterocyclic motif found in numerous approved pharmaceuticals, owing to its ability to engage in various biological interactions.[1] The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2][3] this compound (Figure 1) emerges as a particularly valuable building block by combining the advantageous features of a pyridine core with the unique properties imparted by fluorine and the synthetic versatility offered by multiple halogen substituents.

Figure 1. Chemical Structure of this compound

A 2D representation of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design.

Physicochemical Properties

The key physicochemical identifiers and properties of this compound are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 1211597-14-6 | [4] |

| Molecular Formula | C₅H₂Br₂FNO | [4] |

| Molecular Weight | 270.88 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols | Inferred from related compounds |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the proton at the C5 position, likely in the aromatic region. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The carbon atoms attached to the electronegative halogens and the hydroxyl group will be shifted downfield. The C-F coupling will be observable for the carbon at the C2 position.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance for the fluorine atom at the C2 position.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group (a broad band around 3200-3400 cm⁻¹), C-F stretching (around 1100-1200 cm⁻¹), and aromatic C=C and C=N stretching vibrations (1500-1600 cm⁻¹).

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely involve the direct bromination of 2-fluoropyridin-3-ol using a suitable brominating agent.

Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-fluoropyridin-3-ol in a suitable inert solvent (e.g., acetonitrile or a halogenated solvent), add N-bromosuccinimide (NBS) or a solution of bromine dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture would be quenched, and the product extracted into an organic solvent.

-

Purification: The crude product would then be purified using column chromatography on silica gel to afford the desired this compound.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound makes it a highly versatile synthetic intermediate. The bromine atoms at the 4- and 6-positions are amenable to a variety of cross-coupling and nucleophilic substitution reactions, while the hydroxyl group can be further functionalized.

Cross-Coupling Reactions

The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][5] These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

4.1.1. Suzuki-Miyaura Coupling

This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4- and/or 6-positions by coupling with the corresponding boronic acid or ester.[5] The reactivity of the two bromine atoms may differ, potentially allowing for selective mono- or di-substitution by carefully controlling the reaction conditions.

General scheme for Suzuki coupling of this compound.

4.1.2. Buchwald-Hartwig Amination

This powerful method enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the bromine-substituted positions.[2] This is a crucial transformation for the synthesis of many biologically active compounds.

General scheme for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing fluorine and bromine atoms, facilitates nucleophilic aromatic substitution (SₙAr) reactions.[6] Strong nucleophiles can displace the bromine atoms, providing another avenue for functionalization. The relative reactivity of the 4- and 6-positions towards nucleophilic attack will depend on the specific nucleophile and reaction conditions.

Reactions of the Hydroxyl Group

The hydroxyl group at the 3-position can undergo a variety of standard transformations, such as O-alkylation, O-acylation, and conversion to a leaving group for subsequent substitution reactions. This adds another layer of synthetic versatility to this building block.

Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive starting material for the synthesis of a wide range of target molecules with potential applications in various fields.

-

Medicinal Chemistry: As a highly functionalized scaffold, it can be used to generate libraries of compounds for screening against various biological targets. The ability to introduce diverse substituents via cross-coupling and nucleophilic substitution reactions allows for the systematic exploration of structure-activity relationships (SAR).

-

Agrochemicals: The pyridine core is also a common feature in many pesticides and herbicides. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and selectivity.

-

Materials Science: The rigid, aromatic structure and the presence of multiple reactive sites make it a potential monomer or cross-linking agent for the synthesis of novel polymers and functional materials with tailored electronic or photophysical properties.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for handling this compound can be inferred from data on structurally related halogenated pyridines.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential for applications in drug discovery, agrochemicals, and materials science. Its rich reactivity, stemming from the presence of two distinct bromine atoms, a fluorine atom, and a hydroxyl group on a pyridine core, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in harnessing its potential for the development of novel and complex molecules.

References

-

LookChem. (n.d.). 2-Fluoropyridine-3-ol. Retrieved from [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Ritter, T., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 48(5), 1337-1350.

-

ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

- P, S., & V, K. (2018). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 10(12), 1533-1558.

-

Cherry, K., et al. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,6-DIBROMO-2-DIETHYLAMINO-3,5-DIFLUOROPYRIDINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

- Wang, L., et al. (2015). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances, 5(11), 8133-8137.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dibromo-3,5-difluoropyridine. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Toste, F. D., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3782-3785.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Retrieved from [Link]

-

PubMed. (2013, July 28). Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-4,6-difluoroaniline. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physical and chemical properties of 4,6-Dibromo-2-fluoropyridin-3-ol.

An In-Depth Technical Guide to 4,6-Dibromo-2-fluoropyridin-3-ol: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. This document delves into its core physical and chemical properties, reactivity, and potential applications, offering field-proven insights and detailed protocols.

Introduction and Molecular Overview

This compound (CAS Number: 1211597-14-6) is a polysubstituted pyridine ring system.[1] The strategic placement of two bromine atoms, a fluorine atom, and a hydroxyl group creates a unique electronic and steric environment, making it a valuable and versatile building block in organic synthesis. The pyridine scaffold itself is a cornerstone in pharmaceuticals, and its derivatization with halogens and a hydroxyl group opens avenues for diverse chemical transformations.[2] The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[3][4]

The structure features bromine atoms at the 4 and 6 positions, a fluorine atom at the 2-position, and a hydroxyl group at the 3-position.[1] This arrangement influences the reactivity of the entire molecule. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen significantly impacts the electrophilicity of the ring, while the bromine atoms serve as excellent leaving groups for cross-coupling reactions.[1][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 1211597-14-6 | [1] |

| Molecular Formula | C₅H₂Br₂FNO | [1] |

| Molecular Weight | 270.88 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | MFTJSJBLHPHPAI-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C(=C(N=C1Br)F)O)Br | [1] |

Spectral Analysis (Predicted)

-

¹H NMR: A single proton signal would be expected in the aromatic region, appearing as a singlet, corresponding to the hydrogen atom at the 5-position. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: Five distinct signals are expected for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens and the hydroxyl group. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be invaluable in distinguishing between the CH carbon and the quaternary carbons.

-

¹⁹F NMR: A singlet would be observed for the fluorine atom at the 2-position. ¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of fluorine in a molecule.[6]

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group (around 3200-3600 cm⁻¹), C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹), and C-Br and C-F stretching frequencies.[7]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), which would be a definitive indicator of its dibrominated nature.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its distinct functional groups and the electronic nature of the pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic substitution.[1] This allows for the introduction of a variety of nucleophiles, such as amines or thiols, to further functionalize the molecule.

-

Cross-Coupling Reactions: The bromine atoms at positions 4 and 6 are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of more complex derivatives.

-

Hydroxyl Group Reactivity: The hydroxyl group at the 3-position can undergo standard reactions such as esterification and etherification.[1] This functional group can also influence the reactivity of the adjacent positions on the ring and can participate in intramolecular hydrogen bonding with the fluorine atom at the 2-position, which can affect its acidity and reactivity.[1]

-

Dehydrohalogenation: Under strongly basic conditions, elimination reactions might be possible.[1]

Caption: Reactivity pathways of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the bromination of a suitable precursor.[1]

Principle: This protocol is based on the electrophilic bromination of 2-fluoropyridin-3-ol. The electron-donating hydroxyl group activates the pyridine ring towards electrophilic substitution, while the fluorine atom and the ring nitrogen act as deactivating groups, directing the bromination to the 4 and 6 positions.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stir bar with 2-fluoropyridin-3-ol (1 equivalent).

-

Solvent Addition: Add a suitable solvent, such as acetonitrile or a halogenated solvent.

-

Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) (2.2 equivalents) or bromine, to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

Halogenated pyridines are crucial intermediates in the synthesis of agrochemicals and pharmaceuticals.[5][8] this compound serves as a versatile scaffold for building more complex molecules with potential biological activity. Its utility lies in the ability to selectively functionalize the different positions of the pyridine ring. For instance, a Suzuki coupling could be performed at one of the bromine positions, followed by a nucleophilic substitution at the other, and finally, modification of the hydroxyl group. This stepwise functionalization allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. The 3-fluoropyridine moiety, in particular, is a frequently used unit in the design of pharmaceuticals.[9]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for halogenated organic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[10][11] Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an invaluable tool for the synthesis of novel compounds. A thorough understanding of its physicochemical properties and reactivity is essential for its effective utilization in research and development.

References

-

PubChem. (n.d.). 2,6-Dibromopyridine. Retrieved from [Link]

-

ResearchGate. (2025). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

PubMed. (2025). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Retrieved from [Link]

-

ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Retrieved from [Link]

-

MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

-

PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

-

YouTube. (2020). Solving Combined IR and 13C Spectral Problems. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-1473272) | 1211597-14-6 [evitachem.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

4,6-Dibromo-2-fluoropyridin-3-ol molecular structure and weight.

An In-Depth Technical Guide to 4,6-Dibromo-2-fluoropyridin-3-ol: A Versatile Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Pyridines

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved therapeutics.[1] The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this heterocyclic core dramatically influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This makes polysubstituted halogenated pyridines highly sought-after building blocks in the synthesis of novel therapeutic agents.

This guide provides a comprehensive technical overview of This compound , a trifunctionalized pyridine derivative. With two bromine atoms, a fluorine atom, and a hydroxyl group, this molecule offers multiple, distinct reaction sites. This versatility allows for controlled, sequential modifications, making it an exceptionally valuable intermediate for constructing complex molecular architectures and generating diverse compound libraries for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[2][3]

Molecular Identity and Physicochemical Properties

The precise identity and characteristics of a synthetic building block are fundamental to its reliable application. The key identifiers and properties for this compound are summarized below.

Chemical Identifiers

A consistent and accurate nomenclature is critical for scientific communication and database integrity.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1211597-14-6 | [4][5] |

| Molecular Formula | C₅H₂Br₂FNO | [4][5] |

| SMILES | C1=C(C(=C(N=C1Br)F)O)Br | [4] |

| InChI | InChI=1S/C5H2Br2FNO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H | [4] |

| InChI Key | MFTJSJBLHPHPAI-UHFFFAOYSA-N | [4] |

Molecular Structure and Physicochemical Data

The molecular structure of this compound features a pyridine ring with bromine atoms at positions 4 and 6, a fluorine atom at position 2, and a hydroxyl group at position 3.[4] This specific arrangement of electron-withdrawing halogens significantly influences the reactivity of the pyridine ring and each substitution site.

Caption: 2D structure of this compound.

| Property | Value | Unit | Source / Note |

| Molecular Weight | 270.883 | g/mol | [4] |

| Density | 2.302 ± 0.06 | g/cm³ | Predicted[5] |

| Boiling Point | 344.7 ± 37.0 | °C | Predicted[5] |

The presence of both bromine and fluorine atoms makes this compound a prime candidate for sequential, site-selective cross-coupling reactions. The C-Br bonds are generally more reactive than the C-F bond in palladium-catalyzed reactions, allowing for a hierarchical approach to functionalization.[4]

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

A plausible multi-step synthesis can be envisioned starting from a suitable aminopyridine precursor, involving bromination, diazotization/fluorination (a modified Balz–Schiemann reaction), and subsequent hydroxylation. This approach provides a controlled method for introducing the required substituents in a regioselective manner.

Caption: Proposed synthetic pathway for this compound.

Representative Experimental Protocol

This protocol is a hypothetical adaptation based on procedures for similar halogenated pyridines, such as those described in Chinese patent CN102898358A.[6] This protocol requires optimization and should be performed by qualified chemists with appropriate safety precautions.

Step 1: Synthesis of 4,6-Dibromo-2-aminopyridine

-

Rationale: Electrophilic bromination of an aminopyridine. The amino group is activating and directs bromination, though multiple isomers may form depending on the starting material, requiring careful selection and purification.

-

Procedure:

-

To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Neutralize with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired 4,6-dibromo-2-aminopyridine isomer.

-

Step 2: Synthesis of 4,6-Dibromo-2-fluoropyridine

-

Rationale: A Sandmeyer-type reaction followed by fluorination. The amino group is converted to a diazonium salt, which is then displaced by fluoride.

-

Procedure:

-

Dissolve 4,6-dibromo-2-aminopyridine (1.0 eq) in an excess of anhydrous hydrogen fluoride-pyridine (e.g., Olah's reagent) at -10 °C to 0 °C in a fluoropolymer reaction vessel.

-

Add sodium nitrite (NaNO₂) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 1-2 hours, then allow it to warm to room temperature or gently heat (e.g., 40-50 °C) to facilitate the decomposition of the diazonium salt, monitoring for N₂ evolution.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., K₂CO₃ or NaOH solution).

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify by chromatography.

-

Step 3: Synthesis of this compound

-

Rationale: Introduction of the hydroxyl group at the C3 position. This is the most challenging step. A directed ortho-metalation approach can be employed, where the fluorine and nitrogen atoms direct a strong base (like LDA) to deprotonate the C3 position, followed by trapping with an electrophilic oxygen source.

-

Procedure:

-

Dissolve 4,6-dibromo-2-fluoropyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution) dropwise, and stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add a solution of a suitable electrophilic oxygen source, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine) or by bubbling dry oxygen gas through the solution followed by a reductive workup.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography or recrystallization. Structural confirmation via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS is essential.

-

Application in Drug Discovery: A Strategic Approach

The true value of this compound lies in its potential for creating diverse molecular libraries through controlled, sequential reactions. The differential reactivity of the C4-Br, C6-Br, and C2-F positions allows for a strategic, multi-step derivatization.

Hypothetical Workflow for Kinase Inhibitor Library Synthesis

This workflow illustrates how the title compound can serve as a scaffold for generating a library of potential kinase inhibitors, a common application for such heterocycles.[2] The two bromine atoms can be selectively addressed in sequential palladium-catalyzed cross-coupling reactions.

Caption: Hypothetical diversification of the scaffold for a drug discovery library.

Workflow Explanation:

-

First Cross-Coupling (Site-Selective): The initial palladium-catalyzed reaction (e.g., Suzuki or Sonogashira) is performed under carefully controlled conditions (low catalyst loading, specific ligand, controlled temperature) to favor mono-substitution at one of the bromine positions (C4 or C6).[7] The choice of R1 (an aryl group) or R3 (an alkynyl group) introduces the first point of diversity.

-

Purification: The mono-substituted intermediate is isolated and purified. This is a critical self-validating step to ensure the integrity of the subsequent reaction.

-

Second Cross-Coupling: The purified intermediate is subjected to a second, different cross-coupling reaction. For example, a Buchwald-Hartwig amination can introduce a diverse set of amines (R2), or a second Suzuki coupling can add a different aryl/heteroaryl group (R4). This introduces the second point of diversity.

-

Final Modification (Optional): The hydroxyl and fluorine groups remain available for further modification if desired, adding another layer of potential diversification.

This strategic approach allows for the rapid generation of hundreds of unique analogues from a single, versatile starting scaffold, accelerating the structure-activity relationship (SAR) studies essential for modern drug development.

Safety and Handling

No specific safety data sheet is available for this compound. Based on its structure as a polyhalogenated aromatic compound, the following standard laboratory precautions are mandatory:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: Assumed to be toxic and an irritant. Acute and chronic health effects are unknown.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound represents a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Its trifunctional nature, with three distinct and addressable reactive sites, provides a robust platform for the synthesis of complex molecules. By leveraging site-selective, palladium-catalyzed cross-coupling reactions and other transformations, chemists can efficiently generate diverse libraries of novel compounds for biological screening. While its full potential is still being explored, the strategic design inherent in its structure positions it as a key intermediate for accelerating the discovery of next-generation therapeutics.

References

- EvitaChem. (n.d.). Buy this compound (EVT-1473272).

-

Chemical Manufacturing Network. (n.d.). This compound, 1211597-14-6 CAS Query. Retrieved from [Link]

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. Retrieved from University of Southampton repository.

-

MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

- Trécourt, F., et al. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Tetrahedron, 58(32), 6349-6361.

- Green Chemistry (RSC Publishing). (n.d.). Metal-free synthesis of polysubstituted pyrroles using surfactants in aqueous medium.

- Organic Letters. (2014).

- The Journal of Organic Chemistry. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. 82(24), 13346-13354.

- Organic & Biomolecular Chemistry. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. 11(26), 4349-4359.

-

Verma, S., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. Retrieved from [Link]

- ResearchGate. (n.d.). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.

-

PMC - NIH. (2017). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–2. Retrieved from [Link]

- BLDpharm. (n.d.). 1211525-92-6|2-Bromo-3-fluoropyridin-4-ol.

- ResearchGate. (n.d.). ChemInform Abstract: Double Heck Cross-Coupling Reactions of Dibrominated Pyridines.

- BenchChem. (n.d.). Comparative Reactivity Analysis: 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone in Palladium-Catalyzed Cross-Coupling Reactions.

- PubMed. (2015). Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 25(5), 1086-91.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. deepdyve.com [deepdyve.com]

4,6-Dibromo-2-fluoropyridin-3-ol: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a substantial number of FDA-approved drugs.[1][2][3][4] Its ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a privileged scaffold. This guide introduces 4,6-Dibromo-2-fluoropyridin-3-ol, a polysubstituted pyridine with a unique arrangement of functional groups poised for strategic exploitation in drug discovery. While direct applications of this specific molecule are not yet extensively documented, its constituent features—a pyridin-3-ol core, strategically placed bromine atoms, and a 2-fluoro substituent—offer a powerful and versatile platform for generating novel molecular architectures. This document will explore the potential applications of this scaffold, focusing on its utility in constructing kinase inhibitors and diverse compound libraries for various targets. We will provide a "Synthetic Playbook" with detailed protocols for key chemical transformations, illustrating the molecule's value as a versatile building block for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Polysubstituted Pyridines

Pyridines and their derivatives are ubiquitous in pharmaceuticals, demonstrating a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. Halogens, in particular, play a crucial role. Fluorine can enhance binding affinity and block metabolic degradation, while bromine and chlorine serve as excellent handles for cross-coupling reactions, enabling the construction of complex molecular frameworks.[5] this compound combines these features into a single, compact building block, offering multiple avenues for chemical diversification.

Physicochemical and Reactivity Profile of this compound

The unique arrangement of substituents in this compound dictates its chemical reactivity and potential biological interactions.

-

Pyridin-3-ol Core: The hydroxyl group at the 3-position is a key feature. It can act as both a hydrogen bond donor and acceptor, making it a critical pharmacophoric element for interacting with biological targets, such as the hinge region of protein kinases.[6]

-

Bromine Atoms (C4 & C6): The two bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura[7][8][9] and Buchwald-Hartwig aminations.[10][11][12][13] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, providing a straightforward path to diverse chemical libraries. The electronic environment of the pyridine ring may allow for selective functionalization of one bromine over the other under carefully controlled conditions.

-

Fluorine Atom (C2): The fluorine atom at the 2-position significantly influences the molecule's properties. It lowers the pKa of the pyridine nitrogen, reducing its basicity and potentially improving cell permeability. The C2-F bond is also activated towards nucleophilic aromatic substitution (SNAr), offering an alternative pathway for functionalization.[14][15][16][17] The high reactivity of 2-fluoropyridines compared to their chloro- or bromo-analogs in SNAr reactions can allow for milder reaction conditions.[18]

The interplay of these functional groups makes this compound a highly valuable and versatile starting material.

Potential Application I: A Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[19] Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the ATP-binding pocket. The pyridin-3-ol moiety of this compound is an excellent candidate for this role.

The proposed strategy involves using the bromine atoms to introduce substituents that can occupy adjacent pockets of the kinase active site, thereby increasing potency and selectivity.

Caption: Proposed workflow for synthesizing kinase inhibitors.

This approach allows for the rapid generation of a library of compounds where R1 and R2 can be varied to probe the structure-activity relationship (SAR) and optimize for potency and selectivity against a specific kinase target. The pyridin-3-ol core would serve as the hinge-binding element, while the strategically introduced R1 and R2 groups would occupy the hydrophobic and solvent-exposed regions of the ATP-binding site, respectively.

Potential Application II: A Platform for Diverse Compound Libraries

The orthogonal reactivity of the halogen substituents on this compound makes it an ideal starting point for creating diverse small molecule libraries for high-throughput screening. The ability to perform sequential cross-coupling and SNAr reactions provides access to a vast chemical space.

Caption: Divergent synthesis pathways from the core scaffold.

This divergent approach allows for the creation of multiple compound series from a single starting material. For example, an initial SNAr reaction at the C2 position with a library of amines, alcohols, or thiols, followed by a series of Suzuki couplings at the C4 and C6 positions, can rapidly generate thousands of unique molecules.

Synthetic Playbook: Key Transformations and Protocols

To facilitate the use of this compound, this section provides detailed, generalized protocols for its key transformations.

5.1 Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[8][9] For a substrate like this compound, careful selection of the catalyst and conditions can potentially allow for selective coupling at either the C4 or C6 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Reagent/Condition | Stoichiometry | Purpose |

| Substrate | This compound | 1.0 eq | Starting Material |

| Boronic Acid/Ester | R-B(OH)₂ or R-B(pin) | 1.2 - 1.5 eq | Coupling Partner |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 2-5 mol% | Palladium Source |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 eq | Activates Boronic Acid |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | - | Reaction Medium |

| Temperature | 80 - 110 °C | - | Thermal Energy |

| Atmosphere | Inert (Nitrogen or Argon) | - | Prevent Catalyst Oxidation |

Step-by-Step Protocol:

-

To a dry reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (3 mol%), and the base (2.5 eq).

-

Purge the vessel with an inert gas (e.g., nitrogen) for 5-10 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

5.2 Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, crucial for introducing amine functionalities commonly found in bioactive molecules.[5][10][11][12][13]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Component | Reagent/Condition | Stoichiometry | Purpose |

| Substrate | Mono-arylated or dibrominated pyridinol | 1.0 eq | Starting Material |

| Amine | R¹R²NH | 1.2 - 1.5 eq | Coupling Partner |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-4 mol% | Palladium Source |

| Ligand | Xantphos, RuPhos, or BINAP | 2-8 mol% | Stabilize Catalyst |

| Base | NaOt-Bu or Cs₂CO₃ | 1.5 - 2.5 eq | Amine Deprotonation |

| Solvent | Toluene or 1,4-Dioxane | - | Anhydrous Solvent |

| Temperature | 90 - 120 °C | - | Thermal Energy |

| Atmosphere | Inert (Nitrogen or Argon) | - | Prevent Catalyst Degradation |

Step-by-Step Protocol:

-

In an oven-dried flask, add the palladium precursor (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 eq).

-

Seal the flask and purge with an inert gas.

-

Add the anhydrous solvent, followed by the substrate (1.0 eq) and the amine (1.2 eq).

-

Heat the mixture to the specified temperature (e.g., 110 °C) and stir until the starting material is consumed (monitor by LC-MS).

-

After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by flash chromatography.

5.3 Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the fluorine at C2, facilitates SNAr reactions.[14][15][16][17] This allows for the displacement of the fluoride with various nucleophiles.

Table 3: Representative Conditions for SNAr at C2

| Component | Reagent/Condition | Stoichiometry | Purpose |

| Substrate | This compound | 1.0 eq | Starting Material |

| Nucleophile | R-OH, R-NH₂, R-SH | 1.5 - 2.0 eq | Displaces Fluoride |

| Base | NaH, K₂CO₃, or DBU | 1.5 - 2.0 eq | Deprotonates Nucleophile |

| Solvent | DMF, DMSO, or THF | - | Polar Aprotic Solvent |

| Temperature | 25 - 100 °C | - | Reaction Temperature |

| Atmosphere | Inert (Nitrogen or Argon) | - | For sensitive reagents |

Step-by-Step Protocol (for an alcohol nucleophile):

-

To a solution of the alcohol (1.5 eq) in anhydrous DMF, add sodium hydride (1.5 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to form the alkoxide.

-

Add a solution of this compound (1.0 eq) in DMF.

-

Heat the reaction to 80 °C and monitor its progress.

-

Upon completion, carefully quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product via column chromatography.

Conclusion: Future Outlook

This compound represents a largely untapped resource for medicinal chemists. Its densely packed and strategically arranged functional groups provide a robust platform for the efficient construction of complex and diverse molecular libraries. The potential to serve as a core scaffold for targeted therapies, such as kinase inhibitors, is particularly compelling. The synthetic routes outlined in this guide are based on well-established, reliable chemical transformations, offering a clear path for researchers to unlock the potential of this versatile building block. As the demand for novel chemical matter continues to grow in drug discovery, the strategic application of such polysubstituted heterocyclic scaffolds will be paramount in developing the next generation of therapeutics.

References

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

Kumar, A., et al. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2018). Suzuki–Miyaura coupling reaction of brominated pyrimido[1,2-b]indazol-2-ones 7a–c. ResearchGate. Available at: [Link]

-

Guillaumet, G., et al. (2011). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]

-

Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink. Available at: [Link]

-

Buchwald, S. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

-

Soki, M., et al. (2019). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate. Available at: [Link]

-

Ritter, T., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]

-

El-Gamal, M. I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]

-

Singaram, B., et al. (2016). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

Al-Hussain, S. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

-

Abdelgawad, M. A., et al. (2022). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). MDPI. Available at: [Link]

-

Gkizis, P., et al. (2022). Bromine radical participating in cross‐coupling reaction as a HAT abstractor. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

-

Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. Available at: [Link]

-

Le, V. V., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

-

Barquero, N., et al. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. Available at: [Link]

-

Macmillan, D. W. C., et al. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society. Available at: [Link] Macmillan_JACS_2018_140_17201.pdf

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from: [Link]

-

Al-Warhi, T., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PMC. Available at: [Link]

-

Oliva, M., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]

-

Singh, A., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Available at: [Link]

-

Al-Hussain, S. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. Available at: [Link]

-

Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Available at: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

electrophilic and nucleophilic sites of 4,6-Dibromo-2-fluoropyridin-3-ol.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4,6-Dibromo-2-fluoropyridin-3-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and reactivity of this compound (IUPAC Name: this compound; CAS: 1211597-14-6).[1] With a molecular formula of C₅H₂Br₂FNO and a molecular weight of 270.88 g/mol , this polysubstituted pyridine derivative presents a complex and fascinating electronic landscape.[1] This document, intended for researchers, chemists, and drug development professionals, delineates the molecule's key electrophilic and nucleophilic centers. By examining the interplay of inductive and resonance effects of its substituents, we will predict its reactivity in various chemical transformations, particularly nucleophilic aromatic substitution and reactions involving its hydroxyl group.

Molecular Structure and Electronic Landscape

The reactivity of this compound is dictated by the electronic influence of its various substituents on the pyridine ring. The pyridine nitrogen, being more electronegative than carbon, inherently renders the ring electron-deficient. This effect is significantly amplified by the presence of three halogen atoms.

-

Inductive Effects (-I): The fluorine atom at C2 and the bromine atoms at C4 and C6 are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the pyridine ring and increasing the electrophilicity of the carbon atoms to which they are attached.

-

Mesomeric (Resonance) Effects:

-

The hydroxyl group (-OH) at C3 is an electron-donating group through resonance (+M effect), pushing its lone-pair electron density into the ring. This effect partially counteracts the inductive withdrawal of the halogens, particularly at the ortho (C2, C4) and para (C6) positions relative to the hydroxyl group.

-

Halogens also possess a +M effect due to their lone pairs, but for fluorine, bromine, and chlorine, the -I effect is dominant, leading to an overall deactivation of the ring towards electrophilic attack.

-

-

Pyridine Nitrogen: The nitrogen atom deactivates the ring towards electrophilic substitution, especially at the ortho (C2, C6) and para (C4) positions, by withdrawing electron density through both induction and resonance.[2][3]

This intricate balance of competing electronic effects creates distinct regions of high and low electron density, thereby defining the molecule's nucleophilic and electrophilic character.

Caption: Structure of this compound.

Identification of Nucleophilic and Electrophilic Sites

The electronic perturbations caused by the substituents create a molecule with several reactive centers.

Caption: Nucleophilic and Electrophilic sites overview.

Nucleophilic Centers (Electron-Rich)

-

Hydroxyl Oxygen : The oxygen of the C3-hydroxyl group possesses lone pairs of electrons, making it a potent nucleophilic site. It can participate in reactions such as etherification or esterification.[1] Deprotonation with a base dramatically increases its nucleophilicity, forming a pyridinolate anion.

-

Pyridine Nitrogen : The lone pair on the ring nitrogen atom imparts nucleophilic and basic character. However, the strong electron-withdrawing effects of the three halogen substituents significantly reduce its basicity compared to unsubstituted pyridine. It can still be protonated or act as a ligand in metal complexes.

-

C5 Position : While the ring is generally electron-poor, the C5 position is the most electron-rich carbon and thus the most probable site for electrophilic aromatic substitution (SEAr) . It is meta to the deactivating nitrogen and benefits from the ortho/para directing influence of the hydroxyl and halogen groups, making it the least deactivated position.[4][5][6][7]

Electrophilic Centers (Electron-Poor)

-

Ring Carbons (C2, C4, C6) : These positions are highly electron-deficient and are the primary sites for nucleophilic aromatic substitution (SNAr) .[2] The attached halogens serve as leaving groups. The electrophilicity is a result of the cumulative inductive effects of the halogens and the electron-withdrawing nature of the pyridine ring nitrogen. The stability of the Meisenheimer-like intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, facilitates attack at these positions.[2]

-

Hydroxyl Proton : The proton of the hydroxyl group is acidic due to the electron-withdrawing nature of the dibromo-fluoro-pyridinyl scaffold. It can be readily abstracted by a base, making it an electrophilic site for basic reagents.

Predicted Reactivity and Mechanistic Pathways

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most significant reaction pathway for this molecule. A nucleophile attacks one of the halogen-bearing carbons (C2, C4, or C6), forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the halide ion to restore aromaticity.

-

Regioselectivity : The relative reactivity of the C-X bonds towards nucleophilic attack is C2-F > C4-Br ≈ C6-Br. Although bromide is generally a better leaving group than fluoride in SN1/SN2 reactions, fluoride is often a better leaving group in SNAr on highly electron-deficient rings because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine makes the C2 carbon exceptionally electrophilic.

Caption: Generalized SNAr mechanism at the C2 position.

Reactions at the Hydroxyl Group

The hydroxyl group can undergo typical alcohol reactions. Its nucleophilicity allows for O-alkylation and O-acylation, while its acidity allows for deprotonation.

-

Deprotonation : Reaction with a suitable base (e.g., NaH, K₂CO₃) will generate the corresponding pyridinolate, a much stronger nucleophile.

-

Etherification (Williamson Synthesis) : The pyridinolate can react with alkyl halides to form ethers.

-

Esterification : Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding ester.

Electrophilic Aromatic Substitution (SEAr)

SEAr reactions on this molecule are expected to be very slow and require harsh conditions due to the heavily deactivated ring system.[5][7] If forced, the reaction would preferentially occur at the C5 position, as attack at any other position would lead to a highly unstable cationic intermediate with a positive charge adjacent to the already electron-deficient nitrogen.[4][6]

Summary of Reactive Sites

| Site | Type | Key Characteristics | Predicted Reactions |

| C2 Carbon | Electrophilic | Highly electron-deficient due to adjacent F and N atoms. | Nucleophilic Aromatic Substitution (SNAr) |

| C4/C6 Carbons | Electrophilic | Electron-deficient due to adjacent Br and N atoms. | Nucleophilic Aromatic Substitution (SNAr) |

| Hydroxyl Proton | Electrophilic | Acidic proton. | Deprotonation by bases. |

| Hydroxyl Oxygen | Nucleophilic | Lone pairs of electrons. | O-Alkylation, O-Acylation. |

| Pyridine Nitrogen | Nucleophilic | Lone pair of electrons (basicity is reduced). | Protonation, Coordination to metals. |

| C5 Carbon | Nucleophilic | Most electron-rich carbon on the ring. | Electrophilic Aromatic Substitution (SEAr) (unfavored) |

Illustrative Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the substitution of the fluorine atom at the C2 position with a generic secondary amine (R₂NH).

Objective: To synthesize 4,6-dibromo-2-(dialkylamino)pyridin-3-ol.

Methodology:

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent and Base : Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

Nucleophile Addition : Add the secondary amine (R₂NH, 1.2 eq) to the stirring suspension.

-

Heating : Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by reaction monitoring.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup : After completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification : Purify the crude product by column chromatography on silica gel to obtain the desired 4,6-dibromo-2-(dialkylamino)pyridin-3-ol.

-

Characterization : Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a highly functionalized heterocyclic compound with well-defined electrophilic and nucleophilic centers. Its reactivity is dominated by nucleophilic aromatic substitution at the halogen-bearing carbons, particularly at the C2 position. The hydroxyl group provides an additional handle for functionalization through both its acidic proton and its nucleophilic oxygen. While electrophilic substitution is strongly disfavored, understanding the subtle differences in electron density across the ring is crucial for predicting its behavior in complex synthetic sequences. This guide provides a foundational framework for chemists to leverage the unique reactivity of this versatile building block in drug discovery and materials science.

References

-

Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]

-

Homework.Study.com. Electrophilic aromatic substitution reactions of pyridine normally occur at C3. [Link]

-

Quora. Why is β substitution in Nucleophilic reactions of pyridines not preferred?[Link]

-

Química Organica.org. Electrophilic substitution on pyridine. [Link]

-

Quora. Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?[Link]

-

ResearchGate. Why does Electrophilic attack at Pyridine occur at position 3?[Link]

Sources

- 1. Buy this compound (EVT-1473272) | 1211597-14-6 [evitachem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. homework.study.com [homework.study.com]

- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-arylation using 4,6-Dibromo-2-fluoropyridin-3-ol

Introduction: The Strategic Importance of N-Arylated Pyridinols in Modern Drug Discovery

N-arylated heterocyclic scaffolds are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among these, N-aryl pyridinols are of particular interest due to their prevalence in biologically active compounds, where the pyridinol moiety can engage in crucial hydrogen bonding interactions with biological targets. The strategic introduction of aryl groups onto the nitrogen atom allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacokinetic and pharmacodynamic profile.

The subject of this guide, 4,6-Dibromo-2-fluoropyridin-3-ol, is a highly functionalized and electron-deficient heterocyclic building block. The presence of two bromine atoms offers potential sites for further cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the hydroxyl group provides a key interaction point.[2] The electron-withdrawing nature of the halogen substituents makes this pyridinol an interesting, albeit challenging, substrate for N-arylation. This document provides detailed protocols for the successful N-arylation of this versatile scaffold, leveraging both palladium- and copper-catalyzed methodologies.

Chemical Profile of this compound

The reactivity of this compound in N-arylation reactions is governed by several key structural features:

-

Nucleophilicity of the Pyridinol Nitrogen: The nitrogen atom of the pyridinol ring is the target for arylation. However, its nucleophilicity is significantly diminished by the inductive effects of the two bromine atoms and the fluorine atom.

-

Ambident Nucleophilicity: The presence of the hydroxyl group introduces the possibility of competing O-arylation. The selectivity of N- versus O-arylation is a critical parameter that must be controlled through the careful selection of reaction conditions.

-

Steric Hindrance: The substituents on the pyridine ring may present steric challenges for the incoming aryl group and the catalyst complex.

General Reaction Scheme for N-Arylation

The N-arylation of this compound can be achieved through cross-coupling reactions, primarily the Buchwald-Hartwig amination and the Ullmann condensation. A generalized scheme is presented below:

Caption: General N-arylation of this compound.

Experimental Protocols

Two primary catalytic systems are presented for the N-arylation of this compound. The choice between a palladium- or copper-based system will depend on the specific arylating agent, functional group tolerance, and desired reaction conditions.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3] For an electron-deficient substrate such as this compound, the selection of a sufficiently electron-rich and sterically hindered phosphine ligand is critical to promote the reductive elimination step and achieve high yields.[4]

Rationale for Component Selection:

-

Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source.

-

Ligand: Xantphos is a bulky, electron-rich bisphosphine ligand that has demonstrated efficacy in the amination of challenging aryl halides.[5] Its wide bite angle is often beneficial for promoting the desired reductive elimination.

-

Base: A strong, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ is required to deprotonate the pyridinol, forming the active nucleophile.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a moisture-free environment, which is crucial for the stability of the catalyst and reactants.

Detailed Step-by-Step Protocol:

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide (1.2 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv).

-

Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add Pd₂(dba)₃ (0.05 equiv) to the tube.

-

Add anhydrous toluene (or dioxane) via syringe to achieve a substrate concentration of 0.1 M.

-

Place the Schlenk tube in a preheated oil bath at 100-120 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4,6-dibromo-2-fluoropyridin-3-ol.

| Component | Stoichiometry | Purpose |

| This compound | 1.0 equiv | Substrate |

| Aryl Halide (Br, I) | 1.2 equiv | Arylating Agent |

| Pd₂(dba)₃ | 0.05 equiv | Palladium Precatalyst |

| Xantphos | 0.1 equiv | Ligand |

| Cs₂CO₃ | 2.0 equiv | Base |

| Anhydrous Toluene | 0.1 M | Solvent |

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical and often cost-effective method for C-N bond formation.[6] Modern protocols often utilize ligands to improve reaction efficiency and lower the traditionally harsh reaction temperatures.[7][8] For pyridinol substrates, copper catalysis can sometimes offer better N-selectivity compared to palladium.[9]

Rationale for Component Selection:

-

Copper Catalyst: Copper(I) iodide (CuI) is a widely used and inexpensive copper source for Ullmann-type reactions.

-

Ligand: A chelating diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), can accelerate the reaction and improve yields.

-

Base: A strong base like K₃PO₄ is typically employed.

-

Solvent: A high-boiling polar aprotic solvent such as DMF or DMSO is often necessary to facilitate the reaction, although toluene or dioxane can also be effective.

Detailed Step-by-Step Protocol:

-

To a dry reaction vessel, add this compound (1.0 equiv), the aryl iodide (1.5 equiv), CuI (0.1 equiv), and K₃PO₄ (2.5 equiv).

-

Seal the vessel and flush with an inert gas.

-

Add anhydrous DMF (or dioxane) to a concentration of 0.2 M.

-

Add N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv) via syringe.

-

Heat the reaction mixture to 110-130 °C and stir for 24-48 hours, monitoring progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase sequentially with aqueous ammonia solution (to remove copper salts), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Component | Stoichiometry | Purpose |

| This compound | 1.0 equiv | Substrate |

| Aryl Iodide | 1.5 equiv | Arylating Agent |

| CuI | 0.1 equiv | Copper Catalyst |

| DMEDA | 0.2 equiv | Ligand |

| K₃PO₄ | 2.5 equiv | Base |

| Anhydrous DMF | 0.2 M | Solvent |

Experimental Workflow Visualization

Sources

- 1. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of 4,6-Dibromo-2-fluoropyridin-3-ol

Introduction